molecular formula C20H21N3O3S B10998748 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10998748
M. Wt: 383.5 g/mol
InChI Key: XPWDOQBCSIWGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a 1,2-thiazinane ring with a dioxido group, a phenyl group, and an indole moiety. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2-thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxido group: Oxidation reactions using reagents such as hydrogen peroxide or peracids can introduce the dioxido group.

    Attachment of the phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the indole moiety: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling of the indole and thiazinane derivatives: This final step involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the dioxido group or other functional groups present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1H-indole-5-carboxamide
  • N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-3-carboxamide
  • N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-7-carboxamide

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-22-12-10-15-14-16(4-9-19(15)22)20(24)21-17-5-7-18(8-6-17)23-11-2-3-13-27(23,25)26/h4-10,12,14H,2-3,11,13H2,1H3,(H,21,24)

InChI Key

XPWDOQBCSIWGTF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.